

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B151292

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(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid**, a pivotal chiral building block in modern medicinal chemistry. This document covers its chemical identifiers, physicochemical properties, stereoselective synthesis, and its role in the development of novel therapeutics, particularly as a scaffold for ionotropic glutamate receptor antagonists.

Chemical Identifiers and Physicochemical Properties

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as cis-3-hydroxy-L-proline, is a non-proteinogenic amino acid. Its unique stereochemistry and functional groups make it a valuable starting material for the synthesis of complex molecules.

Identifiers

A comprehensive list of identifiers for **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** is provided in the table below.

Identifier	Value
CAS Number	567-35-1
Molecular Formula	C ₅ H ₉ NO ₃
Molecular Weight	131.13 g/mol
IUPAC Name	(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Synonyms	cis-3-Hydroxy-L-proline, (3R)-3-Hydroxy-L-proline
InChI	InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
InChIKey	BBJUEDPLEOHJGE-DMTCNVIQSA-N
SMILES	C1NC(C(C1)O)C(=O)O

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

Property	Value
Appearance	White to off-white crystalline solid
Melting Point	221-228 °C (decomposes)
Boiling Point	355.2 °C (Predicted)
Density	1.395 g/cm ³ (Predicted)
Solubility	Soluble in water and polar solvents

Stereoselective Synthesis

The synthesis of enantiomerically pure **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** is crucial for its application in drug development. Several stereoselective synthetic routes have been reported in the literature. Below is a representative experimental protocol based on published methods.

Experimental Protocol: Chemoenzymatic Synthesis

This method utilizes a chemoenzymatic strategy, which often provides high stereoselectivity and milder reaction conditions. A key step can involve the use of proline hydroxylases.

Materials:

- L-proline
- Proline hydroxylase (e.g., from *Dactylosporangium* sp.)
- α -ketoglutarate
- Ascorbic acid
- Ferrous sulfate (FeSO_4)
- Buffer solution (e.g., phosphate buffer, pH 7.5)
- Hydrochloric acid (HCl)
- Ethanol
- Ion-exchange resin (e.g., Dowex 50W)

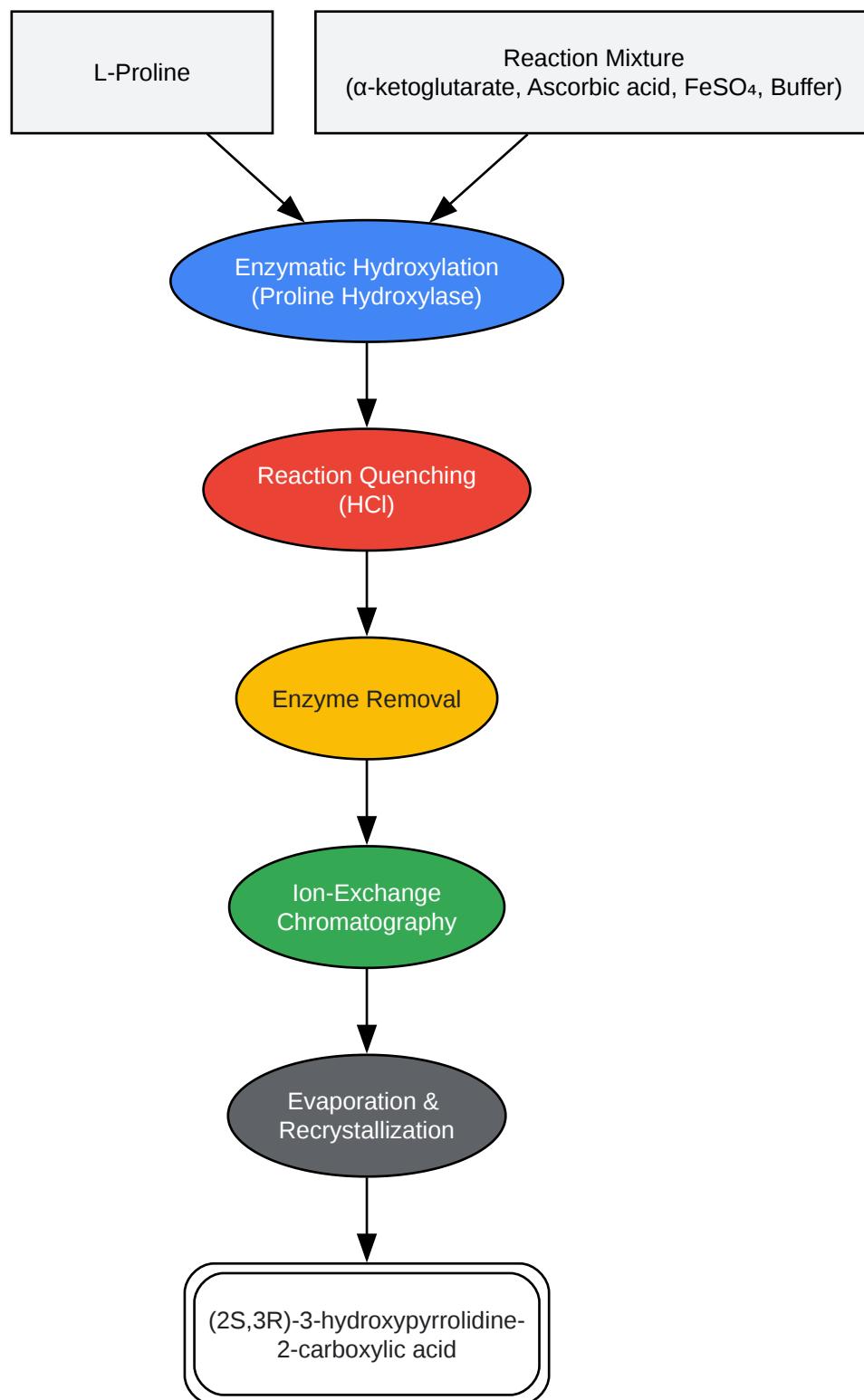
Procedure:

- Reaction Setup: In a temperature-controlled reactor, dissolve L-proline, α -ketoglutarate (as a co-substrate), ascorbic acid (as a reducing agent), and a catalytic amount of ferrous sulfate in the buffer solution.
- Enzymatic Hydroxylation: Equilibrate the solution to the optimal temperature for the proline hydroxylase (typically 25-37 °C). Add the proline hydroxylase enzyme to initiate the reaction. Maintain the pH of the reaction mixture at the optimal level for the enzyme.
- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic method (e.g., HPLC or chiral

GC-MS) to determine the conversion of L-proline and the formation of cis-3-hydroxy-L-proline.

- Reaction Quenching: Once the reaction has reached the desired conversion, terminate the enzymatic reaction by acidifying the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the enzyme.
- Enzyme Removal: Centrifuge the acidified mixture to pellet the precipitated enzyme and other proteins. Decant the supernatant containing the product.
- Purification:
 - Apply the supernatant to a column packed with a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form).
 - Wash the column with deionized water to remove unreacted starting materials and salts.
 - Elute the product, **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid**, using an aqueous ammonia solution (e.g., 2 M NH₄OH).
- Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure.
- Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** as a crystalline solid.
- Characterization: Confirm the identity and stereochemical purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Synthetic Workflow Diagram



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Caption: Chemoenzymatic synthesis of **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid**.

Biological Activity and Applications in Drug Development

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral intermediate for the synthesis of a variety of pharmacologically active compounds.^[1] Its rigid pyrrolidine ring and the stereochemistry of its substituents are key features for molecular recognition by biological targets.

One of the most significant applications of this scaffold is in the development of antagonists for ionotropic glutamate receptors (iGluRs). iGluRs, including NMDA, AMPA, and kainate receptors, are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders.

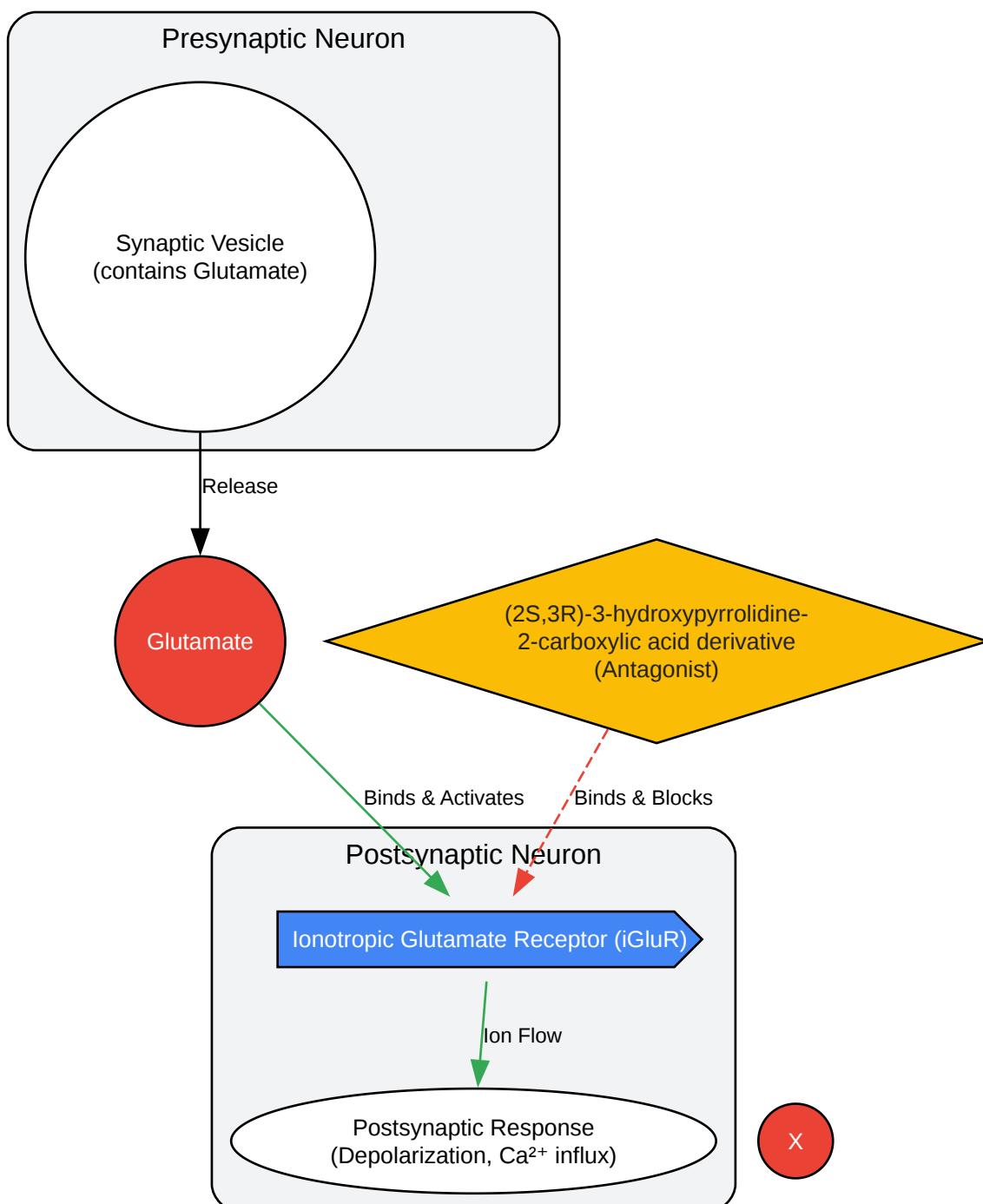
A notable example is the derivative **(2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid**, which has been identified as a broad-spectrum iGluR antagonist.^{[2][3]} This demonstrates the potential of the **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** core in designing ligands that can modulate glutamatergic signaling.

Signaling Pathways

While the direct signaling pathways modulated by **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** itself are not extensively characterized, its role as a precursor to iGluR antagonists provides a clear mechanism of action for its derivatives at the synaptic level.

Mechanism of Action of iGluR Antagonists

Derivatives of **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** can act as competitive antagonists at iGluRs. In the glutamatergic synapse, glutamate is released from the presynaptic neuron and binds to iGluRs on the postsynaptic membrane, leading to ion influx and neuronal excitation. A competitive antagonist based on the **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** scaffold would bind to the same site as glutamate on the iGluR, but without activating the receptor. This blockage prevents glutamate from binding and subsequently inhibits the excitatory signal.

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Caption: Mechanism of iGluR antagonism by a derivative.

Conclusion

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a stereochemically defined building block with significant potential in drug discovery and development. Its utility in the synthesis of potent iGluR antagonists highlights its importance for neuroscience research and the development of therapies for neurological and psychiatric conditions. Further exploration of its biological activities and the development of novel synthetic methodologies will continue to expand its applications in medicinal chemistry.

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- To cite this document: BenchChem. [(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151292#2s-3r-3-hydroxypyrrolidine-2-carboxylic-acid-cas-number-and-identifiers>]

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